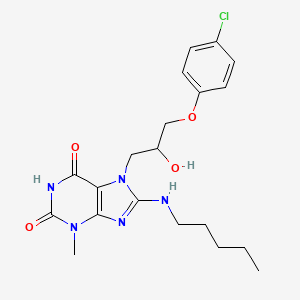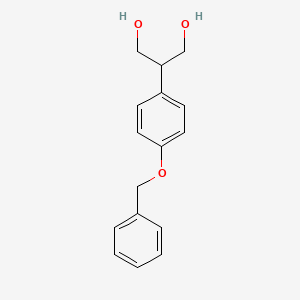
2-(4-(Benzyloxy)phenyl)propan-1,3-diol
Übersicht
Beschreibung
2-(4-(Benzyloxy)phenyl)propane-1,3-diol is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.317. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Benzyloxy)phenyl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Benzyloxy)phenyl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
- In-silico-Design und Synthese: Forscher haben das Antitumorpotenzial dieser Verbindung untersucht. Beispielsweise wurde festgestellt, dass Verbindung 6f die EGFR-Kinase bei einer Konzentration von 2,05 µM hemmt. Unter allen synthetisierten Verbindungen zeigte 6f starke antiproliferative Wirkungen gegen die A549-Krebszelllinie mit einem IC50-Wert von 5,6 µM. Darüber hinaus induzierte es Apoptose in Krebszellen, wie durch DAPI-Färbung und Phasenkontrastmikroskopie belegt .
Lipidsynthese und Immobilisierung
- Funktionelle Lipide: 2-(4-(Benzyloxy)phenyl)propan-1,3-diol wurde bei der Synthese und Immobilisierung spezifischer Lipide verwendet. Beispielsweise spielte es eine Rolle bei der Herstellung von 2,3-Di-O-Phytanyl-sn-Glycerol-1-Tetraethylenglykol-(3-Trichlorpropyl-Silan)etherlipid (DPTTC) und 2,3-Di-O-Phytanyl-sn-Glycerol-1-Tetraethylenglykol-(3-Chlor-dimethylpropyl-Silan)etherlipid (DPTDC) .
SHP1-Aktivitätshemmung
- Theoretische Studie: Effiziente Methoden zur Verfolgung und Hemmung der SHP1-Aktivität in komplexen biologischen Systemen sind entscheidend für die Krankheitsdiagnose und -behandlung. Forscher haben das Potenzial dieser Verbindung in diesem Zusammenhang untersucht .
Imidazolderivate
- Synthese und Kristallstruktur: Die Titelverbindung, 2-(4-(Benzyloxy)phenyl)-4,5-diphenyl-1H-imidazol, wurde synthetisiert und charakterisiert. Seine Kristallstruktur wurde untersucht, was zu unserem Verständnis von Imidazolderivaten beiträgt .
Wirkmechanismus
Target of Action
It is known that benzyloxy compounds often interact with enzymes and receptors in the body, influencing various biochemical processes .
Mode of Action
Benzyloxy compounds are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It is known that benzyloxy compounds can influence various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on its interactions with various enzymes in the body .
Result of Action
Given its potential interactions with enzymes and receptors, it could influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)propane-1,3-diol. For instance, the compound’s solubility in water and organic solvents like ethanol and acetone suggests that it could be affected by the polarity of its environment . Additionally, its stability under inert atmosphere and room temperature conditions indicates that it could be sensitive to oxygen and heat .
Biochemische Analyse
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that could influence biochemical reactions.
Molecular Mechanism
It is known that the compound can undergo free radical reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
2-(4-phenylmethoxyphenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZPRBDFDOSTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



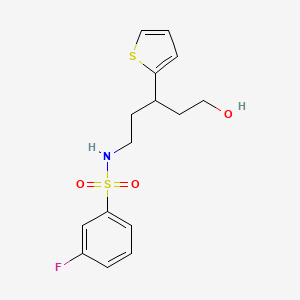
![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)

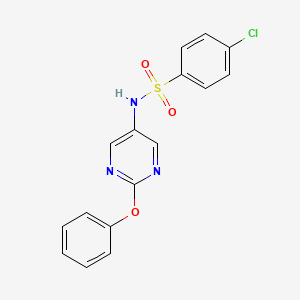
![2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2529245.png)
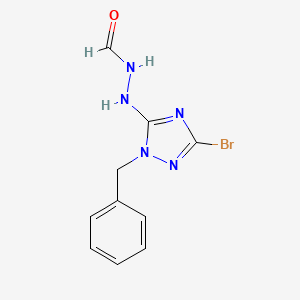

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2529251.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)
